Diethanolnitramine dinitrate
Overview
Description
Diethanolnitramine dinitrate, also known as N-Nitrodiethanolamine dinitrate, is a chemical compound with the molecular formula C4H8N4O8. It is a secondary high explosive containing both a nitramine and a nitrate ester functionality. This compound is known for its application as a high-energy plasticizer in propellants and as an excellent gelatinizing agent for nitrocellulose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethanolnitramine dinitrate typically involves the nitration of N,N-diethanolamine. The process begins with O-nitration followed by N-nitration. The classical approach involves the use of nitric acid and acetic anhydride in the presence of zinc chloride. The reaction mixture is then diluted to precipitate the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound has been optimized to improve yield and safety. The process involves precise thermal control to ensure the stability of the nitration liquid and to prevent decomposition. The product is usually obtained through a series of controlled nitration steps followed by purification .
Chemical Reactions Analysis
Types of Reactions: Diethanolnitramine dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitramine and nitrate ester functionalities into their respective amine and alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Diethanolnitramine dinitrate has several scientific research applications, including:
Chemistry: It is used as a high-energy plasticizer in propellants and as a gelatinizing agent for nitrocellulose.
Biology: Research is ongoing to explore its potential biological effects and applications.
Medicine: While not commonly used in medicine, its derivatives are being studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diethanolnitramine dinitrate involves the release of energy through the decomposition of its nitramine and nitrate ester functionalities. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of energy. This process is highly exothermic and is the basis for its use as an explosive .
Comparison with Similar Compounds
- Ethylene glycol dinitrate
- Diethylene glycol dinitrate
- Triethylene glycol dinitrate
- Ethylenedinitramine
Comparison: Diethanolnitramine dinitrate is unique due to its dual functionality as both a nitramine and a nitrate ester. This dual functionality provides it with higher energy content and stability compared to other similar compounds. Additionally, its ability to act as a plasticizer and gelatinizing agent makes it highly valuable in various industrial applications .
Properties
IUPAC Name |
2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDNCDGEHXHPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194648 | |
Record name | Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-47-1 | |
Record name | Diethanolnitramine dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4185-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-nitroiminodi-, dinitrate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis (2-nitroxyethyl) nitramin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.